molecular formula C24H28N2O7S2 B1671556 Eprosartan mesylate CAS No. 144143-96-4

Eprosartan mesylate

Numéro de catalogue B1671556
Numéro CAS: 144143-96-4
Poids moléculaire: 520.6 g/mol
Clé InChI: DJSLTDBPKHORNY-XMMWENQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

Eprosartan Mesylate has been formulated into a statistically optimized self-microemulsifying drug delivery system (SMEDDS) for improvement of oral bioavailability . Preliminary screening was carried out to find a suitable combination of various excipients for the formulation .


Molecular Structure Analysis

The molecular formula of this compound is C24H28N2O7S2 . Its average mass is 520.618 Da and its monoisotopic mass is 520.133789 Da .


Chemical Reactions Analysis

Eprosartan performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using experimental techniques such as Differential Light Scattering (DLS), zeta potential, X-ray Deffractometry (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis .

Applications De Recherche Scientifique

Traitement de l'hypertension

L'éprosartan mésylate est un antagoniste des récepteurs de l'angiotensine II utilisé pour traiter l'hypertension . Il exerce deux actions sur le système rénine-angiotensine. En empêchant la liaison de l'angiotensine II à AT1, le muscle lisse vasculaire se relâche et la vasodilatation se produit. En inhibant la production de norépinéphrine, la pression artérielle est encore réduite .

Amélioration de la biodisponibilité orale

L'éprosartan mésylate a été utilisé dans la formulation et l'optimisation statistique d'un système d'administration de médicaments auto-microémulsifiant (SMEDDS) afin d'améliorer sa biodisponibilité orale . Ce système est un mélange isotrope d'huile, de surfactant et de cosurfactant qui forme une microémulsion lors d'une agitation douce suivie de dilutions dans des milieux aqueux .

Amélioration de la solubilité

Le système d'administration de médicaments auto-microémulsifiant (SMEDDS) s'est avéré efficace pour réduire l'impact du pH sur l'éprosartan mésylate, améliorant ainsi son efficacité de libération . Ce système améliore la solubilisation du médicament, et les gouttelettes d'huile de petite taille fournissent une surface plus importante pour l'absorption du médicament .

Libération in vivo du médicament

La formulation SMEDDS chargée en éprosartan mésylate a montré une libération in vitro et in vivo du médicament supérieure à celle des doses solides conventionnelles . Des études pharmacocinétiques in vivo chez le rat Wistar utilisant le logiciel PK solver ont révélé une augmentation de 2,1 fois de la biodisponibilité orale de l'éprosartan mésylate à partir de la formulation SMEDDS optimisée, par rapport à une suspension simple du médicament pur .

Recherche sur l'administration de médicaments

L'éprosartan mésylate est utilisé dans la recherche sur l'administration de médicaments, en particulier dans le développement de systèmes d'administration de médicaments auto-microémulsifiant (SMEDDS). Ces systèmes sont conçus pour améliorer la biodisponibilité orale des médicaments lipophiles .

Formulation pharmaceutique

L'éprosartan mésylate est utilisé dans la recherche sur la formulation pharmaceutique. Un criblage préliminaire a été effectué pour trouver une combinaison appropriée de divers excipients pour la formulation d'un système d'administration de médicaments auto-microémulsifiant (SMEDDS) d'éprosartan mésylate .

Mécanisme D'action

Target of Action

Eprosartan mesylate primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .

Mode of Action

This compound is an angiotensin II receptor antagonist . It works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . As a result, vascular smooth muscle relaxes, vasodilation occurs, and blood pressure is reduced .

Biochemical Pathways

This compound affects the renin-angiotensin system . By blocking the AT1 receptor, it inhibits the binding of angiotensin II, leading to vasodilation and a reduction in the secretion of vasopressin . It also reduces the production and secretion of aldosterone, further contributing to the lowering of blood pressure .

Pharmacokinetics

This compound has a bioavailability of 15% . It is minimally metabolized in the liver . The drug is primarily excreted in the feces (90%) and to a lesser extent in the urine (7% primarily as unchanged drug) . The elimination half-life of this compound is between 5 to 9 hours .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . It also inhibits the secretion of aldosterone, reducing fluid retention and further lowering blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption and efficacy can be affected by the presence of food in the gastrointestinal tract. Additionally, individual factors such as age, renal function, and hepatic function can influence the pharmacokinetics and pharmacodynamics of the drug

Safety and Hazards

Eprosartan may cause serious harm to an unborn baby if used during pregnancy . It can also cause dizziness, lightheadedness, and blurred vision as your body adjusts to the medication . It may also rarely cause serious kidney problems or make them worse . Eprosartan is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Eprosartan is used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . It is also used sometimes to treat heart failure and diabetic nephropathy (kidney disease in people with diabetes and high blood pressure) . The favorable efficacy and tolerability make Eprosartan worthwhile to be taken into consideration by physicians .

Relevant Papers

Several papers have been published on Eprosartan Mesylate. For instance, a meta-analysis of randomized controlled trials has been conducted to estimate the efficacy and the tolerability of Eprosartan compared with other agents as monotherapy . Another study focused on the formulation development and evaluation of this compound loaded biodegradable acid terminated poly (lactide-co-glycolide) nanoparticle .

Propriétés

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044217
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144143-96-4
Record name 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144143-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan mesylate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan mesylate
Reactant of Route 2
Reactant of Route 2
Eprosartan mesylate
Reactant of Route 3
Reactant of Route 3
Eprosartan mesylate
Reactant of Route 4
Reactant of Route 4
Eprosartan mesylate
Reactant of Route 5
Reactant of Route 5
Eprosartan mesylate
Reactant of Route 6
Eprosartan mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.